2,3,5-Trifluoro-L-tyrosine
Overview
Description
2,3,5-Trifluoro-L-tyrosine is a fluorinated derivative of the amino acid tyrosine. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. Fluorinated compounds often exhibit enhanced stability, bioavailability, and activity compared to their non-fluorinated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluoro-L-tyrosine typically involves the introduction of fluorine atoms into the tyrosine molecule. One common method is the direct fluorination of L-tyrosine using electrophilic fluorinating agents. Another approach involves the use of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluoro-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinonoid intermediates.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield various derivatives with modified functional groups.
Scientific Research Applications
2,3,5-Trifluoro-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be incorporated into proteins to study the effects of fluorination on protein structure and function.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-L-tyrosine involves its interaction with specific molecular targetsFor example, fluorinated tyrosine derivatives can target enzymes like tyrosine kinases, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-L-tyrosine
- 3,5-Difluoro-L-tyrosine
- 2,3-Difluoro-L-tyrosine
Uniqueness
2,3,5-Trifluoro-L-tyrosine is unique due to the presence of three fluorine atoms, which can significantly enhance its chemical stability and biological activity compared to other fluorinated tyrosine derivatives. The specific positioning of the fluorine atoms can also influence the compound’s reactivity and interactions with molecular targets .
Properties
IUPAC Name |
(2S)-2-amino-3-(2,3,5-trifluoro-4-hydroxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-4-1-3(2-5(13)9(15)16)6(11)7(12)8(4)14/h1,5,14H,2,13H2,(H,15,16)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJOGVIKYBGMRE-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)O)F)F)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C(=C1F)O)F)F)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20775501 | |
Record name | 2,3,5-Trifluoro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20775501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182756-60-1 | |
Record name | 2,3,5-Trifluoro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20775501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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